molecular formula C23H26ClN3O4 B11428269 (3-{5-chloro-4-[(3-methoxyphenyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]dec-1-yl)acetic acid

(3-{5-chloro-4-[(3-methoxyphenyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]dec-1-yl)acetic acid

Cat. No.: B11428269
M. Wt: 443.9 g/mol
InChI Key: HOIVEBAXHYNHHQ-UHFFFAOYSA-N
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Description

The compound (3-{5-chloro-4-[(3-methoxyphenyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]dec-1-yl)acetic acid is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines a pyridazinone ring with a tricyclodecane moiety, making it an interesting subject for chemical research and potential pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{5-chloro-4-[(3-methoxyphenyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]dec-1-yl)acetic acid typically involves multiple steps:

    Formation of the Pyridazinone Ring: This step involves the reaction of appropriate starting materials, such as 3-methoxyaniline and chlorinated pyridazinone precursors, under controlled conditions.

    Attachment of the Tricyclodecane Moiety: The tricyclodecane structure is introduced through a series of cyclization reactions, often involving catalysts and specific reaction conditions to ensure the correct formation of the tricyclic system.

    Final Coupling and Functionalization: The final step involves coupling the pyridazinone and tricyclodecane intermediates, followed by functionalization to introduce the acetic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and pyridazinone moieties.

    Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazinone.

    Substitution: The chloro group on the pyridazinone ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Products may include quinones and other oxidized derivatives.

    Reduction: Reduced forms of the pyridazinone ring.

    Substitution: A variety of substituted pyridazinone derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

The unique structure of (3-{5-chloro-4-[(3-methoxyphenyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]dec-1-yl)acetic acid makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its complex structure and functional groups.

Medicine

Potential pharmaceutical applications include the development of new drugs targeting specific enzymes or receptors, particularly those involved in inflammatory and neurological pathways.

Industry

In industrial applications, this compound can be used as a precursor for the synthesis of more complex molecules, as well as in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (3-{5-chloro-4-[(3-methoxyphenyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]dec-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (3-{5-chloro-4-[(3-methoxyphenyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]dec-1-yl)propionic acid
  • (3-{5-chloro-4-[(3-methoxyphenyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]dec-1-yl)butanoic acid

Uniqueness

The uniqueness of (3-{5-chloro-4-[(3-methoxyphenyl)amino]-6-oxopyridazin-1(6H)-yl}tricyclo[3311~3,7~]dec-1-yl)acetic acid lies in its specific combination of functional groups and structural features

Properties

Molecular Formula

C23H26ClN3O4

Molecular Weight

443.9 g/mol

IUPAC Name

2-[3-[5-chloro-4-(3-methoxyanilino)-6-oxopyridazin-1-yl]-1-adamantyl]acetic acid

InChI

InChI=1S/C23H26ClN3O4/c1-31-17-4-2-3-16(6-17)26-18-12-25-27(21(30)20(18)24)23-9-14-5-15(10-23)8-22(7-14,13-23)11-19(28)29/h2-4,6,12,14-15,26H,5,7-11,13H2,1H3,(H,28,29)

InChI Key

HOIVEBAXHYNHHQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)(C4)CC(=O)O)Cl

Origin of Product

United States

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